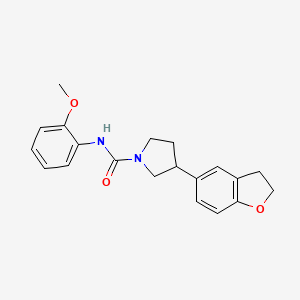

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-24-19-5-3-2-4-17(19)21-20(23)22-10-8-16(13-22)14-6-7-18-15(12-14)9-11-25-18/h2-7,12,16H,8-11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKCXEKHLHOWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds with similar structures to This compound exhibit significant anticancer properties. For instance, a series of pyrrolidine derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon carcinoma (HCT-15) . The mechanisms typically involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Synergistic Effects with Doxorubicin

A study investigated the synergistic effects of pyrrolidine derivatives in combination with doxorubicin on breast cancer cells. The results demonstrated enhanced cytotoxicity when these compounds were used in conjunction with doxorubicin, suggesting a potential strategy for improving treatment outcomes in resistant cancer subtypes .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antibacterial and antifungal activities. Research has shown that certain pyrrolidine derivatives exhibit notable inhibition against various microbial strains, indicating their potential as therapeutic agents in treating infections .

Neuroprotective Properties

Analogous compounds have also been explored for neuroprotective effects. A related benzofuran derivative was found to protect against oxidative stress-induced neuronal damage, which could be relevant for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to specific structural features:

- The pyrrolidine ring is crucial for receptor binding and biological activity.

- The presence of the methoxyphenyl group enhances lipophilicity and cellular uptake.

Data Summary

Aplicaciones Científicas De Investigación

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide , also known by its IUPAC name, is a novel chemical structure that has garnered attention in various scientific research applications. This article aims to explore its potential uses in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data and documented case studies.

Structure and Composition

- Molecular Formula : C29H36N2O7

- Molecular Weight : 524.6 g/mol

- Chemical Structure : The compound features a unique combination of a benzofuran moiety and a pyrrolidine carboxamide structure, which contributes to its biological activity.

Physicochemical Properties

The compound's physicochemical properties are essential in determining its behavior in biological systems. These include solubility, stability, and interaction with biological targets.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its ability to interact with various biological targets makes it a candidate for:

- Anticancer Agents : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Drugs : The benzofuran component is associated with anti-inflammatory properties, making this compound a potential therapeutic agent for inflammatory diseases.

Pharmacology

Research into the pharmacological effects of this compound is ongoing. Key areas of investigation include:

- Neuropharmacology : The compound's ability to cross the blood-brain barrier may allow it to be explored for neuroprotective effects or as a treatment for neurodegenerative diseases.

- Cardiovascular Research : Similar compounds have shown promise in modulating cardiovascular functions, suggesting this compound may have relevant cardiovascular applications.

Several studies have focused on the biological activities of related compounds:

- Enzyme Inhibition : Research indicates that similar structures can inhibit specific enzymes involved in disease pathways, such as phospholipase A2, which is crucial in inflammatory responses .

- Cellular Assays : In vitro assays have demonstrated that modifications of benzofuran derivatives can lead to significant biological activity, paving the way for further exploration of this compound's potential .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of benzofuran derivatives. The results indicated that compounds with structural similarities to our target compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another research article explored the anti-inflammatory effects of benzofuran derivatives in animal models. The study found that these compounds significantly reduced inflammation markers and improved clinical symptoms in conditions like arthritis. This suggests that our compound may possess similar anti-inflammatory properties .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Benzofuran Derivative A | Anticancer | 15 | |

| Benzofuran Derivative B | Anti-inflammatory | 20 | |

| This compound | Potential Anticancer | TBD | Ongoing Study |

Q & A

Q. What are the optimal synthetic routes for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Pyrrolidine Ring Formation : Cyclization of 1,4-diketones or amino alcohols under basic conditions (e.g., using triethylamine in acetonitrile) .

- Substitution Reactions :

- Benzofuran Moiety : Coupling via nucleophilic aromatic substitution (e.g., using 2,3-dihydrobenzofuran-5-yl halides).

- Carboxamide Linkage : Reacting pyrrolidine intermediates with 2-methoxyphenyl isocyanate or via triphosgene-mediated carbamoylation (see triphosgene/Et₃N in acetonitrile for analogous urea derivatives) .

- Key Reaction Conditions : Anhydrous solvents, controlled temperature (0°C to room temperature), and purification via silica gel chromatography (EtOAc/petroleum ether) .

Q. How can spectroscopic methods (NMR, MS, X-ray) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example:

- Methoxy protons (δ ~3.8 ppm), benzofuran aromatic protons (δ 6.5–7.2 ppm), and pyrrolidine carbons (δ 25–50 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₂O₃: 357.1552).

- X-ray Crystallography : Resolve stereochemistry and confirm non-planarity of the pyrrolidine-benzofuran system (analogous to fluorophenyl-pyrrolidine carboxamides) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Benzofuran Modifications : Replace dihydrobenzofuran with substituted furans or thiophenes .

- Methoxy Position : Compare 2-methoxyphenyl vs. 3-/4-methoxyphenyl derivatives to assess steric/electronic effects .

- Biological Assays : Test in vitro activity (e.g., enzyme inhibition, receptor binding) and correlate with substituent Hammett constants or steric parameters.

- Computational Modeling : Use DFT calculations to map electrostatic potentials and identify pharmacophore regions .

Q. What computational strategies predict reactivity or metabolic pathways?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model cyclization and substitution energetics .

- Metabolism Prediction : Use software like Schrödinger’s MetabSite to identify likely oxidation sites (e.g., benzofuran ring or methoxy group).

- Docking Studies : Simulate interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

Q. How to resolve contradictions in biological activity data across analogs?

- Methodological Answer :

- Control Experiments : Verify purity (HPLC ≥95%) and exclude solvent artifacts .

- Systematic SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups alter logP and binding affinity) .

- Statistical Validation : Use ANOVA or machine learning (e.g., Random Forest) to identify significant structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.